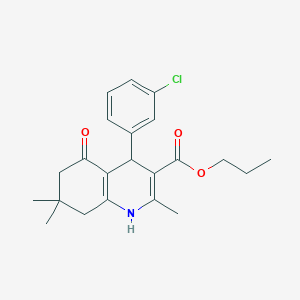
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine, also known as FMePPP, is a compound that has been studied for its potential applications in scientific research.
作用机制
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine acts as a selective dopamine D3 receptor antagonist, which means that it blocks the activity of these receptors in the brain. Dopamine D3 receptors are involved in the regulation of dopamine signaling, which is important for a variety of physiological processes, including movement, motivation, and reward. By blocking dopamine D3 receptors, 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine may have therapeutic potential for the treatment of disorders related to dopamine signaling.
Biochemical and Physiological Effects
Studies have shown that 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine can decrease the release of dopamine in the brain, which is consistent with its mechanism of action as a dopamine D3 receptor antagonist. Additionally, 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been shown to decrease the activity of certain brain regions that are involved in reward processing, which may be relevant to its potential therapeutic applications.
实验室实验的优点和局限性
One advantage of using 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine in lab experiments is its high selectivity for dopamine D3 receptors, which allows for more precise manipulation of dopamine signaling in the brain. However, one limitation of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine is that it has a relatively short half-life, which may limit its usefulness in certain experimental paradigms.
未来方向
There are several future directions for research on 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. One potential avenue of research is to investigate its therapeutic potential for the treatment of drug addiction and other disorders related to dopamine signaling. Additionally, further studies are needed to better understand the mechanisms underlying the biochemical and physiological effects of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. Finally, research on the synthesis of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine and related compounds may lead to the development of new tools for studying dopamine signaling in the brain.
合成方法
The synthesis of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine involves the reaction of 1,4-bis(3-chloropropyl)piperazine with furfural in the presence of sodium methoxide. The resulting intermediate is then reacted with morpholine and acetic anhydride to yield 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine. This synthesis method has been reported in various scientific journals and has been demonstrated to produce high yields of 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine.
科学研究应用
1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective dopamine D3 receptor antagonist, which may be useful in the treatment of drug addiction and other disorders related to dopamine signaling. Additionally, 1'-(3-furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine has been shown to have potential as a tool for studying the role of dopamine D3 receptors in the brain.
属性
IUPAC Name |
[1-[1-(furan-3-ylmethyl)piperidin-4-yl]piperidin-4-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O3/c24-20(23-10-13-25-14-11-23)18-1-8-22(9-2-18)19-3-6-21(7-4-19)15-17-5-12-26-16-17/h5,12,16,18-19H,1-4,6-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRFNAUWMUUKQEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N2CCOCC2)C3CCN(CC3)CC4=COC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1'-(3-Furylmethyl)-4-(4-morpholinylcarbonyl)-1,4'-bipiperidine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-bromo-2-chloro-1-[4-(2-methoxy-4-methylphenoxy)butoxy]benzene](/img/structure/B4958746.png)
![N-{2-[(4-benzyl-1-piperidinyl)carbonyl]phenyl}acetamide](/img/structure/B4958758.png)
![1-({5-[(2,5-dimethylphenoxy)methyl]-3-isoxazolyl}carbonyl)-4-(3-methoxypropyl)piperidine](/img/structure/B4958768.png)

![methyl 4-{2-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4958787.png)
![2-[(4-hydroxy-5-phenylthieno[2,3-d]pyrimidin-2-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B4958792.png)
![N-{3-[(3-hydroxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B4958801.png)
![2,4-dichloro-N-{5-[(2-chlorobenzyl)thio]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B4958809.png)
![7-[(2-oxocyclohexyl)oxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B4958812.png)

![N-[2-(2-methoxyphenoxy)ethyl]-5-(4-morpholinyl)-2-nitroaniline](/img/structure/B4958832.png)
![5-nitro-N-(4-nitrophenyl)spiro[benzimidazole-2,1'-cyclohexan]-4-amine](/img/structure/B4958838.png)
![N-[2-(diethylamino)ethyl]-2-{4-oxo-3-[2-(2-pyridinyl)ethyl]-3,4-dihydro-1-phthalazinyl}acetamide](/img/structure/B4958841.png)
